molecular formula C8H6Br2N2O B2764244 5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine CAS No. 2228306-98-5

5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine

Cat. No.: B2764244
CAS No.: 2228306-98-5
M. Wt: 305.957
InChI Key: CZDYHPIBOLNLOY-UHFFFAOYSA-N
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Description

5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine: is a heterocyclic organic compound with the molecular formula C8H6Br2N2O. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dibromo-8-methoxyimidazo[1,2-a]pyridine typically involves the bromination of 8-methoxyimidazo[1,2-a]pyridine. This can be achieved through the reaction of 8-methoxyimidazo[1,2-a]pyridine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often include elevated temperatures and controlled addition of bromine to ensure selective bromination at the 5 and 6 positions.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

5,6-dibromo-8-methoxyimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2O/c1-13-6-4-5(9)7(10)12-3-2-11-8(6)12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDYHPIBOLNLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N2C1=NC=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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